molecular formula C17H20N2O B1283079 1-(3-(Benzyloxy)phenyl)piperazine CAS No. 756751-75-4

1-(3-(Benzyloxy)phenyl)piperazine

Cat. No.: B1283079
CAS No.: 756751-75-4
M. Wt: 268.35 g/mol
InChI Key: PRIXVHNMFIDGKJ-UHFFFAOYSA-N
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Description

1-(3-(Benzyloxy)phenyl)piperazine is a phenylpiperazine derivative characterized by a benzyloxy substituent at the 3-position of the phenyl ring. This compound belongs to a broader class of piperazine-based molecules, which are widely studied for their diverse pharmacological activities, particularly in modulating serotonin (5-HT) receptor subtypes .

Properties

IUPAC Name

1-(3-phenylmethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-2-5-15(6-3-1)14-20-17-8-4-7-16(13-17)19-11-9-18-10-12-19/h1-8,13,18H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIXVHNMFIDGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572245
Record name 1-[3-(Benzyloxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756751-75-4
Record name 1-[3-(Benzyloxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzyloxy)phenyl)piperazine typically involves the reaction of 3-(benzyloxy)aniline with piperazine. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring undergoes alkylation or arylation at nitrogen atoms due to their nucleophilic character. Key examples include:

Reaction Type Conditions Products Reference
N-Methylation Methyl iodide, NaH, DMF, 10–25°C1-Methyl-3-phenylpiperazine derivatives (high purity, no isomer formation)
Reductive Amination Boc-piperazine, aryl aldehydes, NaBH(OAc)₃, CH₂Cl₂, RTN-Alkylated piperazines (yields: 62–85%)
Palladium-Catalyzed Coupling Pd₂(dba)₃, tBu₂P(o-biphenyl), NaOtBu, toluene, 80–105°CBis-arylpiperazines (modular synthesis)

Key Findings :

  • N-Methylation with methyl iodide proceeds efficiently under mild conditions, avoiding isomerization byproducts .
  • Reductive amination enables the introduction of diverse aryl groups via aldehyde intermediates .

Oxidation and Reduction Reactions

The benzyloxy group and piperazine ring participate in redox transformations:

Reaction Type Conditions Products Reference
Benzyl Group Removal H₂, 5% Pd/C, acetic acid, 20–30°C, 80–100 psiDeprotected piperazine (yield: >90%)
Oxidation of Benzyloxy KMnO₄ or CrO₃, acidic conditions3-Hydroxyphenylpiperazine derivatives

Key Findings :

  • Catalytic hydrogenation selectively removes the benzyl group without affecting the piperazine ring .
  • Oxidation of the benzyloxy group yields hydroxyl derivatives, enhancing water solubility .

Coordination Chemistry

The compound forms complexes with transition metals via nitrogen lone pairs:

Ligand Structure Metal Salt Application Reference
Piperazine N-coordinationMn(II), Pd(II)Catalysis in cross-coupling reactions
Benzyloxy O-coordinationRu(II), Pt(II)Anticancer or antimicrobial agents

Key Findings :

  • Manganese complexes exhibit catalytic activity in C–N bond-forming reactions .

Biological Activity Through Chemical Modifications

Derivatives of 1-(3-(Benzyloxy)phenyl)piperazine show diverse pharmacological effects:

Derivative Modification Biological Activity Reference
Piperazine Carbamates N-Acylation with aryl groupsDual MAGL/FAAH inhibition (IC₅₀: 10–100 nM)
Chalcone Hybrids Benzyloxy → chalcone linkageMAO-B inhibition (IC₅₀: 0.5–2.0 µM)

Key Findings :

  • Carbamate derivatives modulate endocannabinoid levels, showing promise for neurological disorders .
  • Chalcone hybrids inhibit MAO-B, a target in Parkinson’s disease .

Comparative Reactivity with Analogues

The benzyloxy group enhances reactivity compared to other substituents:

Compound Substituent Reactivity Trend
1-(3-Chlorophenyl)piperazineChlorineLower nucleophilicity; reduced alkylation rates
1-(4-Benzyloxyphenyl)piperazinePara-benzyloxyHigher solubility; improved catalytic activity

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology
    • Mechanism of Action : The piperazine structure is known for its interaction with various neurotransmitter receptors, including serotonin receptors. Compounds with similar structures have shown potential as anxiolytics and antidepressants.
    • Case Study : A study demonstrated that derivatives of piperazine significantly increased serotonin levels in animal models, suggesting potential applications in treating anxiety disorders.
  • Antimicrobial Activity
    • Mechanism of Action : The hydrophobic nature of the benzyloxy substituent enhances the compound's ability to penetrate bacterial membranes, leading to antimicrobial effects.
    • Case Study : In vitro assays indicated that 1-(3-(Benzyloxy)phenyl)piperazine exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.
  • Anti-inflammatory Effects
    • Mechanism of Action : Compounds in this class have been explored for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.
    • Case Study : Animal models treated with similar piperazine derivatives showed reduced levels of inflammatory markers, supporting their use as anti-inflammatory agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuropharmacologicalIncreased serotonin levels
AntimicrobialActivity against Staphylococcus aureus, E. coli
Anti-inflammatoryReduced inflammatory markers

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)Mechanism of Action
Staphylococcus aureus1-2Disruption of cell membrane integrity
Escherichia coli2-4Inhibition of essential enzymes

Comparison with Similar Compounds

Serotonin Receptor Subtype Selectivity

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : Acts as a 5-HT1B/1C agonist with IC₅₀ values in the low micromolar range. It induces hypophagia in rats, particularly in females, via 5-HT1C-mediated pathways .
  • 1-(3-Chlorophenyl)piperazine (mCPP) : A mixed 5-HT1B/2C agonist with higher affinity for 5-HT2C (Ki = 30 nM). It suppresses appetite and is used to study anxiety and depression models .
  • The benzyloxy group may enhance blood-brain barrier penetration due to increased lipophilicity compared to mCPP .

Functional Outcomes

  • TFMPP : Reduces sympathetic nerve discharge (SND) in cats at 10–25 mg/kg, accompanied by hypotension and bradycardia .
  • mCPP : Shows variable effects on SND (both increases and decreases) in preclinical models, reflecting its complex receptor interaction profile .
  • 1-(3-(Benzyloxy)-2-methylphenyl)piperazine (Analogue): Exhibits reduced inhibitory potency (42.8% activity loss at 50 µM) in BACE1 enzyme assays compared to non-methylated analogues, highlighting the sensitivity of activity to substituent position .

Spectroscopic and Computational Insights

  • Vibrational Modes : Substituents like Cl or OCH₃ alter FT-IR peaks in the 600–800 cm⁻¹ range (C-Cl stretching) and 1200–1250 cm⁻¹ (C-O-C bending), respectively .
  • HOMO-LUMO Gaps : Electron-withdrawing groups (e.g., CF₃) reduce the HOMO-LUMO gap by 0.2–0.5 eV compared to electron-donating groups, enhancing reactivity .

Biological Activity

1-(3-(Benzyloxy)phenyl)piperazine, also known as 1-[3-(benzyloxy)phenyl]piperazine dihydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzyloxy group on the phenyl moiety. This structure is significant as it influences the compound's interaction with various biological targets. The presence of the benzyloxy group enhances lipophilicity, potentially improving its ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). Research indicates that this compound may function as an agonist or antagonist at specific receptor sites, modulating neurotransmitter activity and influencing physiological responses.

Key Mechanisms:

  • Receptor Interaction : The compound is known to interact with serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and anxiety.
  • Monoamine Oxidase Inhibition : Studies have shown that derivatives of piperazine can inhibit monoamine oxidases (MAOs), particularly MAO-B, which is involved in the metabolism of neurotransmitters like dopamine and serotonin .

Antidepressant and Anxiolytic Effects

Research has indicated that compounds similar to this compound exhibit antidepressant and anxiolytic effects. For instance, studies involving piperazine derivatives have demonstrated their potential in alleviating symptoms of anxiety and depression by enhancing serotonergic transmission .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. Specific studies have reported that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, modifications on the piperazine ring have been associated with enhanced anti-tumor activity, suggesting a promising avenue for therapeutic development .

Case Studies

  • In vitro Studies : In vitro studies using HepaRG cells have shown that certain piperazine derivatives can induce cytotoxic effects. The assessment of cell viability revealed significant toxicity at higher concentrations, indicating a need for further investigation into the safety profiles of these compounds .
  • Monoamine Oxidase Inhibition : A study evaluating benzyloxy-substituted chalcones found that compounds with similar structures to this compound effectively inhibited MAO-B with IC50 values as low as 0.067 μM, showcasing their potential as therapeutic agents for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityIC50 (μM)Notes
1-BenzylpiperazineStimulant propertiesN/ACommonly used in CNS research
1-(3-Chlorophenyl)piperazineAntidepressantN/AStudied for anxiolytic effects
1-(3-Trifluoromethylphenyl)piperazineHepatotoxicityEC50 = 0.14Shows significant toxicity in combinations
This compoundAntidepressant, anticancerN/APotential MAO-B inhibitor

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-(Benzyloxy)phenyl)piperazine, and how are structural impurities minimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with benzoic acid derivatives. Key steps include bromination, esterification, and coupling with piperazine. Optimization involves varying solvents (e.g., ethanol, DCM), reaction times, and catalysts (e.g., Pd/C). Spectral techniques (IR, HNMR, GC-MS) confirm purity and structure . For example, acyl chloride intermediates are monitored via TLC (hexane:ethyl acetate = 1:2) to minimize side products .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of:

  • IR spectroscopy : To identify functional groups (e.g., benzyloxy C-O stretch at ~1250 cm⁻¹).
  • HNMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm).
  • HPLC : To assess purity (>95% required for pharmacological studies) .
  • Melting point analysis : Deviations >2°C indicate impurities .

Q. What in vitro pharmacological screening models are used to evaluate this compound?

  • Methodology :

  • Infiltration anesthesia models : Measure duration and depth of anesthesia in rodent models (e.g., latency to paw withdrawal). Compounds are administered subcutaneously, with activity compared to lidocaine .
  • Antiplatelet assays : ADP-induced platelet aggregation tests (IC₅₀ values reported) .
  • Receptor binding studies : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors due to piperazine's affinity for CNS targets .

Advanced Research Questions

Q. How do QSAR models predict the bioactivity of this compound derivatives?

  • Methodology : Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, polar surface area, and H-bond donors. For example:

  • Dataset : 80 piperazine derivatives with IC₅₀ values (renin inhibition).
  • Regression analysis : Log-transformed IC₅₀ correlates with electronic parameters (e.g., Hammett constants) and steric bulk .
  • Validation : Leave-one-out cross-validation (R² > 0.85) ensures predictive accuracy .

Q. How can structural modifications resolve contradictions between reduced toxicity and diminished bioactivity in piperazine derivatives?

  • Case study : Beta-cyclodextrin inclusion complexes reduce toxicity (LD₅₀ > 500 mg/kg) but lower anesthetic activity.
  • Mitigation : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance receptor affinity while retaining low toxicity. Molecular docking identifies optimal substituent positions (e.g., para to benzyloxy group) .

Q. What role do supramolecular interactions play in the thermal stability of this compound complexes?

  • Methodology :

  • Single-crystal XRD : Reveals hydrogen-bonding networks (e.g., N–H⋯O interactions) and π-π stacking.
  • Thermogravimetric analysis (TGA) : Decomposition temperatures >200°C correlate with strong intermolecular forces .
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., 12% C⋯C interactions in β-CD complexes) .

Q. How does the pH of piperazine derivative solutions influence their efficacy as transepithelial permeation enhancers?

  • Findings :

  • Optimal pH : 9.2–9.6 maximizes permeability (Caco-2 monolayers) without cytotoxicity (cell viability >90%).
  • Mechanism : Deprotonation at high pH enhances membrane fluidity via lipid bilayer disruption .
  • Validation : Fluorescein isothiocyanate (FITC)-dextran assays measure paracellular flux .

Q. What strategies improve enantioselective synthesis of chiral this compound derivatives?

  • Methodology :

  • Iridium-catalyzed amination : Achieves >90% ee using chiral ligands (e.g., phosphoramidites).
  • SFC analysis : Confirms enantiopurity (e.g., Chiralpak AD-H column, 90:10 CO₂:MeOH) .
  • Kinetic resolution : Selectively crystallize undesired enantiomers using tartaric acid derivatives .

Data Contradiction Analysis

Q. Why do computational predictions of antiplatelet activity conflict with experimental results for certain derivatives?

  • Resolution :

  • In silico limitations : Docking models (e.g., COX-1) may overlook off-target effects (e.g., P2Y12 inhibition).
  • Experimental validation : ADP-induced aggregation tests under physiological shear stress (e.g., 1500 s⁻¹) improve correlation .

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